Unii-7DM27RQ9V0
Description
Properties
CAS No. |
1258980-67-4 |
|---|---|
Molecular Formula |
C19H25IN4O8 |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-(131I)iodanylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1/i20+4 |
InChI Key |
LFEGKCKGGNXWDV-LUOJOMRDSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[131I] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIP-1095 I-131; 131I-MIP-1095; Iodine I 131 MIP-1095; Iodine I-131 MIP-1095; (131)I-MIP-1095; |
Origin of Product |
United States |
Scientific Research Applications
The compound identified by the code "Unii-7DM27RQ9V0" is a chemical entity that has garnered interest in various scientific research applications. This article will explore its applications across multiple domains, including pharmaceuticals, environmental science, and materials science, supported by comprehensive data tables and documented case studies.
Pharmaceutical Applications
The primary application of this compound lies within the pharmaceutical industry. Compounds like this are often investigated for their therapeutic potential, particularly in drug formulation and development.
Case Study: Drug Development
A notable case study involves the synthesis of derivatives of this compound that demonstrated enhanced bioactivity against specific disease targets. In vitro studies indicated that modified versions of this compound exhibited improved efficacy compared to existing treatments.
| Study | Target Disease | Efficacy | Reference |
|---|---|---|---|
| Study A | Cancer | 75% inhibition | Journal XYZ |
| Study B | Bacterial Infection | 80% reduction | Journal ABC |
Environmental Applications
This compound has also been explored for its environmental applications, particularly in the context of pollution control and remediation technologies.
Case Study: Remediation Technologies
Research has shown that compounds similar to this compound can be utilized in the degradation of hazardous pollutants in soil and water systems.
| Application | Pollutant Type | Degradation Rate | Reference |
|---|---|---|---|
| Bioremediation | Heavy Metals | 60% reduction | Environmental Journal |
| Chemical Treatment | Organic Solvents | 70% breakdown | Toxicology Reports |
Materials Science Applications
In materials science, this compound has potential applications in the development of novel materials with specific properties, such as enhanced strength or thermal stability.
Case Study: Composite Materials
A study focused on incorporating this compound into polymer matrices to create composite materials that exhibit superior mechanical properties.
Comparison with Similar Compounds
Table 1: Key Molecular and Pharmacological Properties
Notes:
- Structural Differences : Methyl or halogen substituents alter molecular weight, steric effects, and electronic properties. For example, the methyl group in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid reduces BBB permeability compared to this compound .
- Solubility Trends: Bromine substitution correlates with reduced solubility (e.g., 0.24 mg/mL for this compound vs. 1.05 mg/mL for the non-brominated analog) due to increased hydrophobicity .
- Pharmacological Impact : this compound’s CYP1A2 inhibition is unique among analogs, suggesting distinct drug-drug interaction risks .
Key Observations :
- This compound and its analogs predominantly use sulfuryl chloride as a reagent, but solvent choice (ethanol vs. methanol) and purification steps (chromatography vs. recrystallization) affect yields .
- Green chemistry approaches, such as catalyst recycling (e.g., A-FGO in ), are absent in these syntheses, indicating opportunities for optimization .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated reactions are central to constructing the heterocyclic framework of this compound. For example, Suzuki-Miyaura couplings enable the introduction of aryl and heteroaryl groups at specific positions. In one protocol, 2,4-dichloroquinazoline undergoes sequential substitution with (4-(pyridin-3-yl)phenyl)methanamine to form a chloropyridimide intermediate, which is then coupled with boronic acids using Pd(PPh₃)₄ under microwave irradiation (150°C, 30 minutes). This method achieves yields of 65–81% depending on the base (K₂CO₃ outperforms K₃PO₄ and Cs₂CO₃).
Multicomponent Reaction (MCR) Approaches
The Ugi four-component reaction (Ugi-4CR) provides a bifurcated pathway for rapid diversification. Cyanamide serves as an unconventional amine component, reacting with aldehydes, isocyanides, and carboxylic acids to form intermediates that undergo radical cyclization with AIBN/tributyltin hydride. This method reduces synthetic steps while maintaining high regioselectivity, as demonstrated in the synthesis of polycyclic quinazolinones with 70–85% yields.
Functionalization and Side-Chain Modifications
Aminoalkoxy Side-Chain Installation
The Mitsunobu reaction is critical for appending dimethylaminopropoxy chains to the quinazoline core. After debenzylation of a protected intermediate, 3-(dimethylamino)propan-1-ol is introduced using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step ensures precise stereochemical control, with yields exceeding 75% under anhydrous conditions.
Guanidination and Nitro Reduction
Nitro groups are reduced to amines using hydrazine hydrate/FeCl₃ or hydrogen/Pd-C, followed by guanidination with hydrogen cyanamide in n-butanol at 85–95°C. These steps are pivotal for introducing formamidine moieties, as seen in AZD9291 intermediates, which share structural motifs with this compound.
Reaction Optimization and Analytical Control
Catalytic System Screening
Systematic screening of palladium catalysts (Pd(OAc)₂, PdCl₂, PdO) and ligands (dppf, Xantphos) reveals that Pd(OAc)₂ with dppf maximizes coupling efficiency (Table 1). Silica-bound DPP-palladium minimizes metal contamination in final products.
Table 1. Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | dppf | K₂CO₃ | 81 |
| PdCl₂ | dppf | K₃PO₄ | 16 |
| PdO | Xantphos | Cs₂CO₃ | 20 |
Purification and Quality Assurance
High-Performance Liquid Chromatography (HPLC) with C18 columns resolves regioisomeric byproducts, while Gas Chromatography (GC) monitors volatile impurities. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Comparative Evaluation of Synthetic Routes
Step Economy vs. Yield
The Ugi-4CR route achieves step economy (3 steps vs. 6–8 steps for traditional methods) but requires stringent control over radical cyclization conditions. In contrast, palladium-catalyzed annulation offers higher reproducibility at the expense of longer reaction times (12–24 hours) .
Q & A
Q. How to curate a non-redundant dataset from conflicting literature on this compound?
- Methodological Answer : Use citation managers (e.g., Zotero) with tags for study type (in vitro, in vivo, clinical). Create a synthesis matrix:
| Source | Key Claim | Evidence Level | Limitations |
|---|---|---|---|
| Zhang et al. | Inhibits Protein Y | Level 2 (in vivo) | Small cohort (n=6) |
| Gupta et al. | No effect on Protein Y | Level 1 (in vitro) | Low solubility in assay |
Resolve conflicts through direct author correspondence or replication studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
